

An In-depth Technical Guide to Chlorodimethylvinylsilane: Discovery, History, and Synthesis

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Compound of Interest

Compound Name: **Chlorodimethylvinylsilane**

Cat. No.: **B155262**

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Introduction

Chlorodimethylvinylsilane (CDVNS), a versatile organosilicon compound, has played a significant role in the advancement of polymer chemistry and organic synthesis. Its unique molecular structure, featuring a reactive vinyl group and a hydrolyzable silicon-chlorine bond, makes it a valuable precursor for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies of **chlorodimethylvinylsilane**, complete with detailed experimental protocols, tabulated physicochemical and spectroscopic data, and graphical representations of synthetic pathways.

Discovery and Historical Context

The emergence of **chlorodimethylvinylsilane** is deeply rooted in the pioneering era of organosilicon chemistry. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the early 20th century saw extensive research into this new class of compounds, notably by Frederic Kipping.^[1]

The 1940s marked a pivotal period with the independent discovery of the "Direct Process" by Eugene G. Rochow and Richard Müller.^{[1][2]} This process, involving the copper-catalyzed

reaction of alkyl halides with elemental silicon, became the cornerstone of industrial organosilicon compound production.^[2]

Although a specific date for the initial synthesis of **chlorodimethylvinylsilane** is not definitively documented in the readily available literature, early work on vinyl-substituted chlorosilanes points to the mid-1940s. A significant publication by D. T. Hurd in 1945, titled "The Preparation of Vinyl and Allyl Chlorosilanes," details the synthesis of various vinylchlorosilanes.^{[3][4]} This work described two primary methods: the direct reaction of vinyl chloride with a copper-silicon mass and the dehydrochlorination of chloroethylchlorosilanes.^[3] Furthermore, Hurd reported the methylation of vinyltrichlorosilane using a Grignard reagent to produce vinylmethyldichlorosilane, a compound structurally similar to **chlorodimethylvinylsilane**.^[3] This suggests that the Grignard methodology for producing vinyl-substituted chlorosilanes was established during this period and likely represents one of the earliest synthetic routes to **chlorodimethylvinylsilane**.

Key figures in the early development of organosilicon chemistry include:

- Charles Friedel and James Crafts: Synthesized the first organosilicon compound in 1863.^[1]
- Frederic Kipping: Conducted extensive research in organosilicon chemistry in the early 20th century.^[1]
- Eugene G. Rochow and Richard Müller: Independently developed the "Direct Process" in the 1940s for the industrial production of organochlorosilanes.^{[1][2]}
- D. T. Hurd: Published early work on the synthesis of vinyl-substituted chlorosilanes in 1945.
^[3]

Physicochemical and Spectroscopic Data

Chlorodimethylvinylsilane is a colorless to light beige or amber liquid with a pungent odor.^[1] ^[5] It is highly flammable and reacts with water and other protic solvents.^{[5][6]}

Physical Properties

Property	Value	Reference(s)
Molecular Formula	C4H9ClSi	[5] [7]
Molecular Weight	120.65 g/mol	[5] [7] [8]
Boiling Point	82-83 °C	[1] [5] [6]
Density	0.874 g/mL at 25 °C	[1] [5] [6]
Refractive Index (n20/D)	1.414	[1] [5] [6]
Flash Point	-5 °C (closed cup)	[5]

Spectroscopic Data

Nucleus	Solvent	Chemical Shift (ppm)	Reference(s)
¹ H	CDCl ₃	~0.4 (s, 6H, Si-(CH ₃) ₂)	[9]
~5.7-6.2 (m, 3H, -CH=CH ₂)	[9]		
¹³ C	CDCl ₃	~-2.0 (Si-CH ₃)	[10]
~-132.0 (=CH ₂)	[10]		
~-138.0 (-CH=)	[10]		
²⁹ Si	Neat	Not readily available	[8] [10]

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

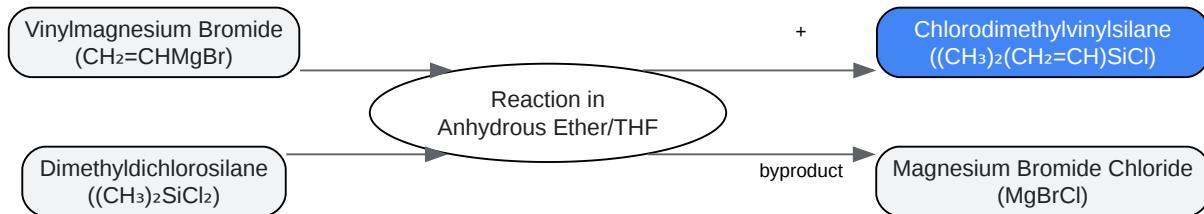
Wavenumber (cm ⁻¹)	Assignment	Intensity	Reference(s)
~3050	=C-H stretch	Medium	
~2960	C-H stretch (asymmetric in CH ₃)	Strong	
~2900	C-H stretch (symmetric in CH ₃)	Medium	
~1600	C=C stretch	Medium	
~1410	CH ₂ scissoring	Medium	
~1260	Si-CH ₃ symmetric deformation	Strong	
~840	Si-C stretch	Strong	
~800	Si-Cl stretch	Strong	

Key Synthetic Methodologies and Experimental Protocols

Several methods have been developed for the synthesis of **chlorodimethylvinylsilane**. The most common include the Grignard reaction, hydrosilylation, disproportionation, and thermal condensation.

Grignard Reaction

This is one of the most versatile and widely used methods for forming silicon-carbon bonds. It involves the reaction of a vinyl Grignard reagent with dimethyldichlorosilane.



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Grignard Synthesis of **Chlorodimethylvinylsilane**

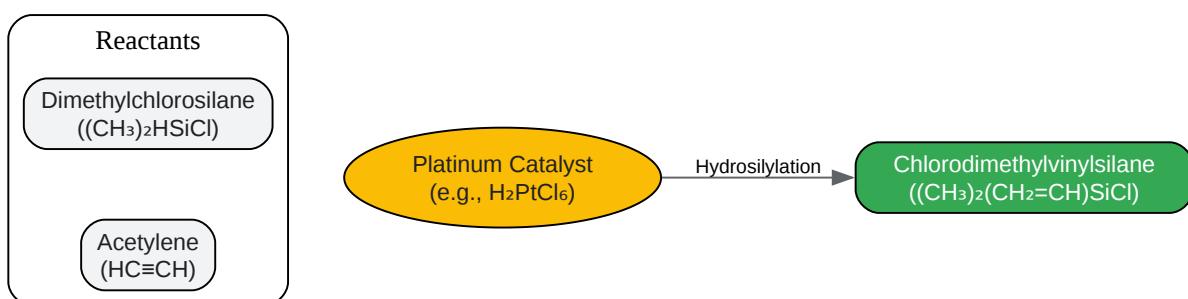
Experimental Protocol:

- Materials: Magnesium turnings, vinyl bromide (or vinyl chloride), dimethyldichlorosilane, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (initiator), nitrogen or argon gas supply.
- Procedure:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet, place magnesium turnings.
 - Add a small crystal of iodine to the flask to activate the magnesium surface.
 - Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
 - Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.
 - Add a solution of dimethyldichlorosilane in anhydrous THF dropwise to the vinylmagnesium bromide solution while maintaining a low temperature.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate.
- The solvent is removed by distillation, and the crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure **chlorodimethylvinylsilane**.

Hydrosilylation

This method involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, typically catalyzed by a platinum complex. For **chlorodimethylvinylsilane**, this involves the reaction of dimethylchlorosilane with acetylene.



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Hydrosilylation Synthesis of **Chlorodimethylvinylsilane**

Experimental Protocol:

- Materials: Dimethylchlorosilane, acetylene gas, a platinum catalyst (e.g., Speier's catalyst - hexachloroplatinic acid in isopropanol), an appropriate solvent (e.g., toluene or xylene).

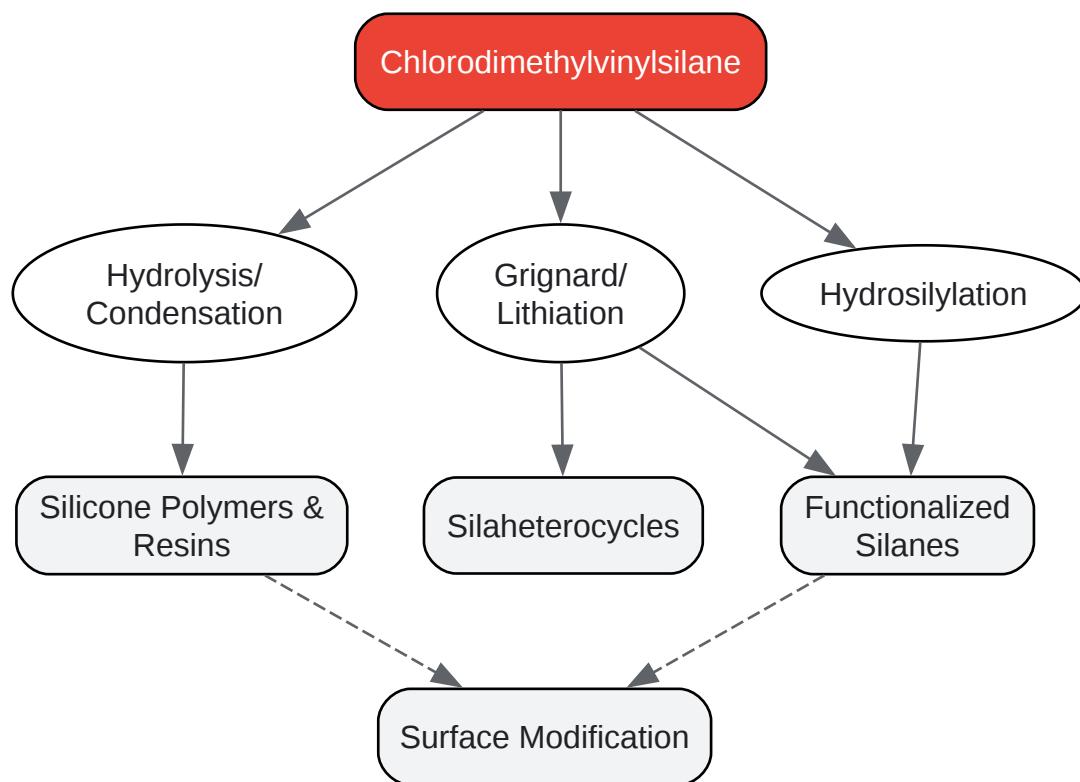
- Procedure:
 - A solution of the platinum catalyst in the solvent is placed in a pressure reactor equipped with a gas inlet, stirrer, and temperature control.
 - Dimethylchlorosilane is added to the reactor.
 - The reactor is purged with an inert gas, and then acetylene gas is introduced to a specific pressure.
 - The reaction mixture is heated to the desired temperature (typically in the range of 50-150 °C) and stirred.
 - The progress of the reaction is monitored by the uptake of acetylene.
 - After the reaction is complete, the reactor is cooled, and any excess acetylene is safely vented.
 - The reaction mixture is filtered to remove the catalyst.
 - The solvent and any unreacted starting materials are removed by distillation.
 - The resulting crude product is purified by fractional distillation to obtain **chlorodimethylvinylsilane**.

Applications in Research and Development

Chlorodimethylvinylsilane is a key intermediate in the synthesis of a wide range of materials due to its dual functionality.^[7]

- Silicone Polymers: The vinyl group allows for cross-linking of silicone polymers, which enhances their mechanical properties and durability.^[7] These polymers are used in sealants, adhesives, and coatings.^[7]
- Coupling Agents: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic materials in composites.^[7]

- **Silaheterocycles:** The reactive Si-Cl bond allows for the synthesis of various silicon-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
- **Surface Modification:** It can be used to modify surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.^[7]
- **Organic Synthesis:** It serves as a versatile reagent for introducing the dimethylvinylsilyl group into organic molecules.



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Applications Workflow of **Chlorodimethylvinylsilane**

Conclusion

Chlorodimethylvinylsilane, a product of the mid-20th century advancements in organosilicon chemistry, remains a compound of significant industrial and academic importance. Its synthesis, achievable through various methods including the Grignard reaction and hydrosilylation, provides a versatile platform for the creation of advanced materials with tailored

properties. This guide has provided a detailed overview of its history, physicochemical characteristics, synthetic protocols, and applications, serving as a valuable resource for professionals in the fields of chemistry and materials science.

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